3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
The compound 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Key structural features include:
- A 2-methyl group on the pyrazole ring.
- A propanamide linker (-CH2CH2CONH-) connecting the thienopyrazole moiety to a 2-methoxyphenyl substituent.
- A methoxy group (-OCH3) at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-19-16(12-9-22-10-13(12)18-19)17-15(20)8-7-11-5-3-4-6-14(11)21-2/h3-6H,7-10H2,1-2H3,(H,17,20) |
InChI Key |
JXIBPAYQVLXYTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. A common approach involves:
-
Step 1 : Preparation of a thieno precursor (e.g., 2-methylthieno[3,4-c]pyrazol-3-amine) through condensation of thiophene derivatives with hydrazine or its analogs.
-
Step 2 : Introduction of the 2-methyl group via alkylation or during cyclization using methylating agents.
Example Reaction Pathway :
Synthesis of the Propanamide Precursor
The 3-(2-methoxyphenyl)propanoyl group is typically derived from 3-(2-methoxyphenyl)propanoic acid. Key steps include:
-
Activation : Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Alternative : Use of coupling agents like EDC/HOBt or DCC for direct amide formation.
Example Protocol :
Amide Coupling
The final step involves coupling the activated propanoyl group with the aminothieno intermediate.
Method A: Acid Chloride Coupling
-
Reaction : React 3-(2-methoxyphenyl)propanoyl chloride with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine in CH₂Cl₂ with triethylamine (TEA).
-
Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Method B: Carbodiimide Coupling
-
Reaction : Use EDC/HOBt in DMF at RT for 12 h.
-
Advantage : Higher yields for sterically hindered amines.
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid chloride coupling | SOCl₂, CH₂Cl₂, TEA, 0°C → RT, 4 h | 62–67% | |
| Carbodiimide coupling | EDC/HOBt, DMF, RT, 12 h | 70–75% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Column chromatography : Ethyl acetate/hexanes (60:40) for crude product purification.
-
HPLC : Used for final purification to achieve >95% purity.
Characterization Data
Spectroscopic Analysis
| Property | Value | Source |
|---|---|---|
| Melting Point | 129°C (for analogs) | |
| ¹H NMR (CDCl₃) | δ 2.62 (t, 2H), 2.97 (t, 2H), 3.74 (s, 3H) | |
| Mass (m/z) | [M+H]⁺ = 344.44 (calculated) |
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 62–67% | 70–75% |
| Reaction Time | 4–6 h | 12–24 h |
| Purity | 90–95% (column chromatography) | 95–98% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar thieno-pyrazole structures exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study : In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that this compound resulted in an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 30 | 48 hours |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. It is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Inhibition of Cytokines
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate it may possess significant antibacterial properties.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-methoxyphenyl)-N-(...propanamide | E. coli | TBD |
| S. aureus | TBD |
Enzyme Inhibition Studies
The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain pathways.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Effects
- Aromatic vs. Heteroaromatic Groups: The target’s 2-methoxyphenyl group differs from indole-based analogs (e.g., ). Indole rings may enhance π-π stacking or hydrogen bonding in biological systems compared to phenyl groups.
Halogenation : The bromine atom in increases molecular weight (391.3 vs. 344.4 in ) and may enhance lipophilicity or binding affinity through hydrophobic interactions.
Linker Variations
- Propanamide vs. Acetamide: The target and use a propanamide linker, offering greater conformational flexibility than the shorter acetamide in and . This could influence binding to target proteins or solubility.
Steric and Electronic Modifications
- Bulkier Substituents :
Research Findings and Implications
Biological Activity
The compound 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide belongs to a class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₁S
- IUPAC Name : this compound
1. Antioxidant Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. For instance, a study assessed the protective effects of these compounds against oxidative stress induced by 4-nonylphenol in Nile fishes. The results demonstrated that these compounds could reduce erythrocyte malformations caused by oxidative damage, suggesting their potential as antioxidant agents in aquatic organisms .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Derivative A | 12 ± 1.03 |
| Thieno Derivative B | 0.6 ± 0.16 |
2. Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have also been studied for their anticancer properties. In vitro tests on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed promising results regarding their ability to inhibit cell proliferation. The compounds were tested for cytotoxicity and demonstrated selective toxicity towards cancer cells while sparing normal cells .
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 | 13.42 |
| MDA-MB-231 | >28.89 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been documented in various models. These compounds showed efficacy in reducing inflammation markers in acute and subacute models, indicating their potential therapeutic use in inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives:
- A study published in MDPI highlighted the synthesis of new thieno[2,3-c]pyrazole compounds and their evaluation against oxidative stress in aquatic species .
- Another research article detailed the anti-proliferative effects of these compounds on breast cancer cell lines, emphasizing their selective action and low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis approaches are typically employed, involving:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization reactions under controlled temperature (e.g., reflux in 1,4-dioxane) .
- Step 2 : Coupling with the 2-methoxyphenylpropanamide moiety using coupling agents like EDCI or HOBt in anhydrous DMF .
- Optimization :
- Temperature control : Microwave-assisted synthesis reduces reaction time and minimizes by-products .
- Catalyst selection : Triethylamine (TEA) enhances reaction efficiency in nucleophilic substitution steps .
- Yield monitoring : Use HPLC to track intermediates and adjust stoichiometry dynamically .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Supplementary methods :
- X-ray crystallography : Resolve crystal structure ambiguities in the thieno-pyrazole ring system .
- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound, particularly its electronic and steric effects on biological targets?
- Experimental design :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 2-methoxyphenyl or pyrazole positions to assess electronic effects .
- Computational modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity to target proteins (e.g., kinases) .
- Data analysis :
- Dose-response assays : Compare IC values of analogs in enzyme inhibition studies .
- Molecular docking : Map steric clashes or favorable interactions using PDB structures .
Q. What strategies are effective for resolving contradictions in toxicity data between in vitro and preliminary in vivo studies?
- Methodology :
- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain in vivo hepatotoxicity .
- Species-specific assays : Compare cytotoxicity in human vs. rodent hepatocytes to assess translational relevance .
- Mitigation :
- Prodrug modification : Mask toxicophores (e.g., replace labile methoxy groups with stable ethers) .
Q. How should researchers address stability challenges during long-term storage of this compound?
- Stability protocols :
- Storage conditions : Keep under inert gas (N) at -20°C in amber vials to prevent photodegradation .
- Excipient screening : Test stabilizers like cyclodextrins to enhance aqueous solubility and reduce aggregation .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
